(3S)-versiconol acetate is a naturally occurring compound primarily derived from the fungus Aspergillus parasiticus. It plays a significant role in the biosynthesis of aflatoxins, a group of toxic compounds produced by certain molds. The compound is classified under organic compounds, particularly as an acetate ester, which contributes to its biological activity and potential applications in agriculture and pharmaceuticals.
The synthesis of (3S)-versiconol acetate typically involves the esterification of (3S)-versiconol with acetic anhydride or acetyl chloride. This reaction is carried out under acidic conditions, often utilizing catalysts such as sulfuric acid or pyridine to enhance the reaction efficiency.
The molecular structure of (3S)-versiconol acetate features a complex arrangement with multiple hydroxyl groups and an acetate functional group. The stereochemistry at the 3-position is crucial for its biological activity.
(3S)-versiconol acetate undergoes several chemical reactions:
(3S)-versiconol acetate participates in several biochemical pathways within fungi. Its role in aflatoxin biosynthesis is particularly noteworthy:
The mechanism involves multiple enzymatic steps that convert simple precursors into complex toxins, indicating its importance in fungal metabolism and potential implications in food safety.
Relevant analyses indicate that variations in pH and temperature can affect its stability and reactivity.
(3S)-versiconol acetate has potential applications in various scientific fields:
(3S)-Versiconol acetate (VOAc) serves as a critical branch point intermediate within the complex metabolic grid governing aflatoxin B1 (AFB1) biosynthesis. This grid operates as a network of interconnected biochemical transformations rather than a linear pathway, enabling metabolic flexibility in Aspergillus species. VOAc occupies a central position between two key intermediates: hydroxyversicolorone (HVN) and versiconal hemiacetal acetate (VHA) [1] [7].
The biochemical route initiates when HVN undergoes a Baeyer-Villiger monooxygenase-catalyzed oxidation, resulting in the formation of VHA—a reaction characterized by the insertion of an oxygen atom adjacent to the ketone group of HVN, forming an ester linkage [1] [3]. VHA then enters a metabolic bifurcation:
VOAc itself is subject to bidirectional conversion:
Table 1: Metabolic Flux at the VHA/VOAc Node in A. parasiticus
Intermediate | Primary Conversion | Catalyzing Enzyme | Directionality | Relative Flux (%) |
---|---|---|---|---|
Hydroxyversicolorone (HVN) | Oxidation | Baeyer-Villiger monooxygenase | Irreversible | 100 |
Versiconal hemiacetal acetate (VHA) | Hydrolysis | EstA esterase | Reversible | ~55 |
Versiconal hemiacetal acetate (VHA) | Reduction | VrdA reductase | Reversible | ~45 |
(3S)-Versiconol acetate (VOAc) | Hydrolysis | EstA esterase | Reversible | ~60 |
This metabolic grid architecture provides Aspergillus parasiticus with biochemical resilience, enabling continuous AFB1 production even when one enzymatic route is compromised. The relative flux through VOAc versus the direct VHA→VHOH route varies with environmental conditions, particularly oxidative stress and carbon source availability [1] [7].
The biosynthesis of VOAc exhibits strict stereochemical control, crucial for downstream pathway fidelity. The conversion of VHA to VOAc proceeds via a keto-reduction mechanism catalyzed by the vrdA-encoded short-chain dehydrogenase/reductase (SDR). This enzyme belongs to a family of NADPH-dependent reductases with conserved catalytic tetrads (Asn-Ser-Tyr-Lys) that position the substrate for stereospecific hydride transfer [5] [7].
Key stereochemical features include:
Table 2: Enzymes Governing VOAc Stereochemistry
Enzyme | Gene | Reaction Catalyzed | Stereochemical Outcome | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
Versiconal hemiacetal acetate reductase | vrdA | VHA → VOAc | Exclusive (3S) alcohol formation | 4.2 × 104 M-1s-1 |
Versiconol acetate esterase | estA | VOAc → Versiconol | Preferential hydrolysis of (3S)-VOAc | 3.8 × 103 M-1s-1 (3S) vs. 4.7 × 102 M-1s-1 (3R) |
Notably, the vrdA gene resides outside the aflatoxin gene cluster, representing an exceptional case of a critical pathway enzyme encoded elsewhere in the genome. Despite this genomic separation, vrdA expression is co-regulated with cluster genes through shared transcription factors responsive to oxidative stress and nutrient availability [5] [7].
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), an organophosphate esterase inhibitor, provides a powerful chemical tool for probing VOAc metabolism. When administered to A. parasiticus cultures (50–100 ppm), dichlorvos specifically inhibits the estA-encoded esterase, causing rapid VOAccumulation while blocking downstream pathway progression [3] [4].
Kinetic studies in cell-free systems reveal:
Table 3: VOAc Accumulation Dynamics Under Dichlorvos Inhibition
Time Post-Inhibition (min) | VOAc Concentration (μM) | VHA Concentration (μM) | Downstream Metabolite Decrease (%) |
---|---|---|---|
0 (Control) | 0.8 ± 0.2 | 12.4 ± 1.1 | 0 |
15 | 9.6 ± 1.5 | 14.2 ± 0.9 | 74% |
30 | 14.3 ± 2.1 | 15.8 ± 1.3 | 92% |
60 | 16.2 ± 1.8 | 16.5 ± 1.6 | 98% |
240 (After washout) | 3.1 ± 0.7 | 10.2 ± 0.8 | 32% |
These transient accumulation patterns demonstrate the metabolic buffer function of VOAc. When the primary hydrolytic route is blocked, VOAc serves as a stable reservoir of pathway intermediates, allowing rapid resumption of AFB1 production upon inhibitor removal. This resilience mechanism explains why estA knockout mutants retain ~15% aflatoxin productivity despite the blocked hydrolysis route—accumulated VOAc slowly diffuses to non-enzymatic conversion sites or undergoes alternative enzymatic processing [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1